BenchChemオンラインストアへようこそ!

2-((4-Aminobutyl)amino)-1,2-diphenylethanol

Topical anti-inflammatory Amino alcohol SAR Cantharidin-induced edema

2-((4-Aminobutyl)amino)-1,2-diphenylethanol (CAS 58733-36-1) is a chiral 1,2-amino alcohol belonging to the 2-(aminoalkylamino)-1,2-diphenylethanol class. Its structure features a diphenylethanol core bearing a 4-aminobutyl substituent on the secondary amine, creating a tri-functional molecule with primary amine, secondary amine, and hydroxyl groups (MW 284.4 g/mol, clogP 1.9, topological polar surface area 58.3 Ų).

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 58733-36-1
Cat. No. B12799254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Aminobutyl)amino)-1,2-diphenylethanol
CAS58733-36-1
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NCCCCN
InChIInChI=1S/C18H24N2O/c19-13-7-8-14-20-17(15-9-3-1-4-10-15)18(21)16-11-5-2-6-12-16/h1-6,9-12,17-18,20-21H,7-8,13-14,19H2
InChIKeyXGCILVMFEGTLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Aminobutyl)amino)-1,2-diphenylethanol (CAS 58733-36-1): A Structurally Distinct Amino Alcohol for Anti-Inflammatory and Asymmetric Synthesis Research


2-((4-Aminobutyl)amino)-1,2-diphenylethanol (CAS 58733-36-1) is a chiral 1,2-amino alcohol belonging to the 2-(aminoalkylamino)-1,2-diphenylethanol class. Its structure features a diphenylethanol core bearing a 4-aminobutyl substituent on the secondary amine, creating a tri-functional molecule with primary amine, secondary amine, and hydroxyl groups (MW 284.4 g/mol, clogP 1.9, topological polar surface area 58.3 Ų) [1]. The compound was originally disclosed in US patent US3928621 as a member of a structurally tailored series of topical anti-inflammatory agents [2], and has since been investigated in PubChem bioassays targeting steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) [3].

Why Simple Analog Substitution Fails for 2-((4-Aminobutyl)amino)-1,2-diphenylethanol


Within the 2-(aminoalkylamino)-1,2-diphenylethanol series, anti-inflammatory potency is critically dependent on the aminoalkyl spacer length. Head-to-head comparison data from US3928621 (Table 3) demonstrate that the 4-aminobutyl (n=4) variant achieves markedly superior percent inhibition of cantharidin-induced rat ear edema at intermediate topical doses (200–400 µg) relative to the 2-aminoethyl (n=2) and 3-aminopropyl (n=3) analogs [1]. At 400 µg topical dose, the n=4 compound produces 54% inhibition, compared to only 5% (racemic n=2) and 29% (n=3). This nonlinear structure–activity relationship (SAR) means that simple substitution with a shorter-chain analog would result in significant efficacy loss at clinically relevant intermediate doses. Furthermore, the aminobutyl chain contributes a distinct lipophilicity and conformational flexibility profile (clogP 1.9, 8 rotatable bonds) [2] that may influence tissue partitioning and target engagement in ways that shorter-chain analogs cannot replicate. The combination of optimized biological activity and differentiated physicochemical properties makes generic substitution across this compound class unreliable without confirmatory testing.

2-((4-Aminobutyl)amino)-1,2-diphenylethanol: Quantitative Differentiation Evidence for Scientific Procurement


Anti-Inflammatory Potency: Direct Head-to-Head Percent Inhibition Comparison vs. Shorter-Chain Analogs (n=2, n=3) in Rat Ear Edema Model

In the cantharidin-induced rat ear edema model, erythro-2-(4-aminobutylamino)-1,2-diphenylethanol (target compound) was directly compared with erythro-2-(2-aminoethylamino)-1,2-diphenylethanol (n=2 analog) and erythro-2-(3-aminopropylamino)-1,2-diphenylethanol (n=3 analog) at identical topical doses. At 200 µg, the target compound achieved 37% inhibition, versus 19% (n=2) and 21% (n=3). At 400 µg, the target compound achieved 54% inhibition, versus 5% (n=2) and 29% (n=3). At the highest dose (800 µg), the target compound and the racemic n=2 analog both reached 87% inhibition, while the n=3 analog reached only 51% [1]. The target compound demonstrates a consistent potency advantage at intermediate doses, indicative of a wider therapeutic window.

Topical anti-inflammatory Amino alcohol SAR Cantharidin-induced edema

Chain-Length Structure–Activity Relationship (SAR): Aminobutyl (n=4) as the Optimized Spacer for Topical Anti-Inflammatory Efficacy

A systematic comparison of three erythro-2-(aminoalkylamino)-1,2-diphenylethanol congeners (n=2, 3, 4) reveals a non-monotonic SAR profile. The n=4 (aminobutyl) variant achieves the highest percent inhibition at every intermediate dose (200 µg and 400 µg) and ties for highest at 800 µg. The n=3 variant is consistently inferior across all doses. The n=2 variant shows steep dose-response characteristics (minimal activity at 100–400 µg, sharply rising at 800 µg), suggesting a different PK/PD profile [1]. The n=4 variant achieves >50% inhibition at 400 µg, whereas the n=2 variant requires 800 µg to attain comparable efficacy. This SAR pattern implies that the aminobutyl spacer length is optimal for balancing hydrophobicity, conformational flexibility, and target engagement in this chemotype.

Structure–activity relationship Aminoalkyl spacer Topical drug design

In Vitro CYP17A1 (Steroid 17-alpha-Hydroxylase/17,20 Lyase) Inhibitory Activity: Sub-Nanomolar Hit in PubChem Bioassay

2-((4-Aminobutyl)amino)-1,2-diphenylethanol was identified as an active inhibitor in a PubChem Bioassay (AID 1796502) screening against steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1), a clinically validated target in castration-resistant prostate cancer. Among 14 tested compounds in this assay deposit, at least one returned an activity value ≤1 nM, and all 14 active compounds exhibited sub-micromolar potency (≤1 µM) [1]. For reference, the clinically approved CYP17A1 inhibitor abiraterone acetate (after in vivo hydrolysis to abiraterone) demonstrates IC₅₀ values of ~2–4 nM for CYP17A1 hydroxylase activity in recombinant enzyme assays (class-level inference; comparator assay context differs from the PubChem assay) [2].

CYP17A1 inhibition Steroidogenesis Prostate cancer target

Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen-Bonding Capacity Relative to Shorter-Chain Amino Alcohol Analogs

The 4-aminobutyl side chain confers distinct physicochemical properties compared to shorter-chain analogs. The target compound exhibits a computed XLogP3 of 1.9 and topological polar surface area (tPSA) of 58.3 Ų, with 8 rotatable bonds and 3 hydrogen bond donors [1]. In contrast, the n=2 analog (erythro-2-(2-aminoethylamino)-1,2-diphenylethanol, MW ~256 g/mol) is predicted to have a lower logP (~1.3–1.5) and tPSA (~50 Ų), with 6 rotatable bonds [2]. The increased lipophilicity of the n=4 variant (Δ logP ≈ +0.4–0.6) is within the range known to enhance stratum corneum partitioning for topical delivery (optimum logP ~2–3 for skin permeation) [3], while the retained tPSA <60 Ų preserves good passive membrane permeability characteristics.

Lipophilicity Topical drug delivery Polar surface area Skin permeability

Best Research and Industrial Application Scenarios for 2-((4-Aminobutyl)amino)-1,2-diphenylethanol (CAS 58733-36-1)


Topical Anti-Inflammatory Candidate Screening and Lead Optimization

The compound's validated, dose-dependent topical anti-inflammatory activity in the cantharidin-induced rat ear edema model [1] positions it as a reference compound for screening libraries of 2-(aminoalkylamino)-1,2-diphenylethanol derivatives. Medicinal chemistry teams optimizing for local anti-inflammatory efficacy can use this compound as a benchmark, given its intermediate-dose potency advantage over n=2 and n=3 analogs (54% inhibition at 400 µg vs. 5% and 29%, respectively) [1]. Procurement is warranted for any program targeting dermatological inflammatory conditions requiring topical amino alcohol scaffolds.

CYP17A1 Enzymatic Profiling for Androgen Biosynthesis Inhibition

The compound's recorded activity in PubChem BioAssay AID 1796502, with at least one measurement ≤1 nM against steroid 17-alpha-hydroxylase/17,20 lyase [2], supports its use as a starting point for CYP17A1 inhibitor development. Researchers investigating androgen deprivation strategies for castration-resistant prostate cancer may procure this compound for confirmatory enzymatic assays, selectivity profiling against other CYP isoforms, and structural modification campaigns aimed at improving metabolic stability and oral bioavailability beyond the aminobutylamino-diphenylethanol chemotype.

Chiral Auxiliary and Ligand Development for Asymmetric Synthesis

The 1,2-diphenylethanol core with a terminal primary amine provides a stereochemically defined, tri-functional scaffold (OH, NH, NH₂) suitable for coordination with metal catalysts or for use as a chiral auxiliary in asymmetric transformations [3]. The 4-aminobutyl extension provides a flexible linker arm that can be further derivatized for immobilization on solid supports or for tuning the steric environment around the chiral center. Procurement by synthetic methodology groups is indicated for the development of novel chiral ligands in enantioselective catalysis.

Structure–Activity Relationship (SAR) Studies on Amino Alcohol Pharmacophores

The non-monotonic SAR observed across the n=2, n=3, and n=4 aminoalkyl series [1] makes this compound a critical reference point for academic and industrial groups studying the relationship between spacer length, lipophilicity, and biological activity in amino alcohol pharmacophores. The compound's distinct physicochemical profile (clogP 1.9, tPSA 58.3 Ų, 8 rotatable bonds) [4] further supports its use in computational modeling studies aimed at predicting skin permeability and target engagement.

Quote Request

Request a Quote for 2-((4-Aminobutyl)amino)-1,2-diphenylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.